molecular formula C17H14ClNO5 B5697723 2-(4-ethylphenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate

2-(4-ethylphenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate

Cat. No. B5697723
M. Wt: 347.7 g/mol
InChI Key: BIQRTIXWAZBEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate, also known as ENB, is a chemical compound that belongs to the class of nitrobenzoates. It has gained significant attention in the scientific community due to its diverse range of applications in the field of biochemistry and pharmacology. ENB is widely used as a research tool to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

2-(4-ethylphenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate exerts its effects by binding to the active site of enzymes and receptors. It forms covalent bonds with the active site, thereby inhibiting the activity of the enzyme or modulating the activity of the receptor. This compound has been shown to bind to the catalytic site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. It has also been shown to bind to the benzodiazepine site of the GABA-A receptor, thereby modulating its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a diverse range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to modulate the activity of various receptors, including the GABA-A receptor. This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate has several advantages as a research tool. It is easy to synthesize and obtain in high yield and purity. It has a well-defined chemical structure, which makes it easy to study its interactions with enzymes and receptors. This compound has also been shown to have a diverse range of biochemical and physiological effects, which makes it a useful tool for investigating the mechanism of action of various compounds.
However, this compound also has some limitations as a research tool. It has been shown to have some toxicity in vitro, which limits its use in certain experiments. This compound also has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

2-(4-ethylphenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate has several potential future directions for research. It could be used to investigate the mechanism of action of various compounds in vivo. This compound could also be used to study the interaction of compounds with enzymes and receptors in different tissues and organs. Additionally, this compound could be used to investigate the role of enzymes and receptors in various diseases and disorders.

Synthesis Methods

2-(4-ethylphenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-(4-ethylphenyl)-2-oxoacetic acid in the presence of a suitable catalyst. The reaction proceeds at room temperature, and the product is obtained in high yield and purity.

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate has been extensively used in scientific research to investigate the mechanism of action of various compounds. It is widely used as a research tool to study the interaction of compounds with enzymes and receptors. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to modulate the activity of various receptors, including the GABA-A receptor.

properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-2-11-3-5-12(6-4-11)16(20)10-24-17(21)14-8-7-13(19(22)23)9-15(14)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRTIXWAZBEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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